molecular formula C8H7BrF3NO2S B6306376 2-Bromo-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95% CAS No. 1263276-15-8

2-Bromo-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95%

Cat. No.: B6306376
CAS No.: 1263276-15-8
M. Wt: 318.11 g/mol
InChI Key: XXDLTSMGYJYTMU-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95% is a useful research compound. Its molecular formula is C8H7BrF3NO2S and its molecular weight is 318.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95% is 316.93330 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

2-Bromo-N-methyl-4-(trifluoromethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and glycolysis, potentially affecting the metabolic pathways these enzymes regulate . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 2-Bromo-N-methyl-4-(trifluoromethyl)benzenesulfonamide on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby modulating the metabolic flux within cells . Additionally, the compound can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 2-Bromo-N-methyl-4-(trifluoromethyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves interactions with the active sites of enzymes, where the compound can either block substrate access or stabilize the enzyme-substrate complex . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-N-methyl-4-(trifluoromethyl)benzenesulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Bromo-N-methyl-4-(trifluoromethyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, the compound can induce toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

2-Bromo-N-methyl-4-(trifluoromethyl)benzenesulfonamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence the levels of metabolites and the flux of metabolic pathways, particularly those involved in energy production and biosynthesis . For example, it has been shown to affect the activity of enzymes in the citric acid cycle and glycolysis, leading to changes in the production of ATP and other key metabolites .

Transport and Distribution

The transport and distribution of 2-Bromo-N-methyl-4-(trifluoromethyl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of 2-Bromo-N-methyl-4-(trifluoromethyl)benzenesulfonamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

2-bromo-N-methyl-4-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-3-2-5(4-6(7)9)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDLTSMGYJYTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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